1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione
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Overview
Description
tetrachloroquinone , is a chemical compound with the molecular formula C14H4Cl4O4. It belongs to the anthraquinone family and features four chlorine atoms and two hydroxyl groups on an anthracene backbone
Preparation Methods
Synthesis:: 1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione can be synthesized through the oxidation of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione using various oxidants. For example, alkylamines can react with 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione after oxidation .
Industrial Production:: Unfortunately, detailed industrial production methods for tetrachloroquinone are not widely available. it is typically prepared in research laboratories or small-scale settings.
Chemical Reactions Analysis
Reactivity:: Tetrachloroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) can convert tetrachloroquinone to its corresponding quinone form.
Reduction: Reduction with hydrazine or other reducing agents can yield the dihydroxyanthracene precursor.
Substitution: Chlorination reactions can introduce additional chlorine atoms.
Major Products:: The major products formed during these reactions include different derivatives of anthracene, such as dihydroxyanthracenes and chlorinated anthraquinones.
Scientific Research Applications
Tetrachloroquinone finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Limited applications due to its rarity.
Mechanism of Action
The precise mechanism by which tetrachloroquinone exerts its effects remains an area of ongoing research. It likely interacts with cellular components, affecting redox processes and potentially influencing gene expression.
Comparison with Similar Compounds
Tetrachloroquinone’s uniqueness lies in its tetrachloro substitution pattern on the anthracene core. Similar compounds include other anthraquinones, such as 1,2,5,8-tetrahydroxyanthraquinone (quinalizarin) . tetrachloroquinone’s specific combination of chlorine atoms sets it apart.
Properties
CAS No. |
34234-10-1 |
---|---|
Molecular Formula |
C14H4Cl4O4 |
Molecular Weight |
378.0 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl4O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,19-20H |
InChI Key |
WABFZNNQLRGYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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